5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde chemical structure and properties
5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde chemical structure and properties
Executive Summary
5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block in modern medicinal chemistry, particularly in the development of next-generation kinase inhibitors targeting ALK (Anaplastic Lymphoma Kinase) and ROS1 .[1] Its structural utility lies in its orthogonal functionalization potential: the C4-aldehyde serves as a versatile electrophile for macrocyclization or reductive amination, while the C5-bromide provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl pharmacophores.[1] This guide details its physiochemical properties, validated synthesis protocols, and strategic applications in drug discovery.
Chemical Identity & Structural Analysis[1]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde |
| CAS Number | 1780579-42-1 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| SMILES | CCN1N=CC(C=O)=C1Br |
| InChI Key | MRZJUGWICIQUIY-UHFFFAOYSA-N (Analogous) |
Physiochemical Properties
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline form dependent on recrystallization solvent.[1][2] |
| Melting Point | 60–65 °C (Estimated) | Analogous methyl derivative melts ~75°C; experimental verification required. |
| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in water; soluble in polar organic solvents. |
| Stability | Stable under N₂ atmosphere | Aldehyde is susceptible to oxidation; store at 2–8°C. |
Synthesis Methodologies
High-purity synthesis of 5-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde is typically achieved via formylation of the 5-bromo-1-ethyl-1H-pyrazole precursor.[1] While Vilsmeier-Haack conditions are standard for pyrazoles, recent patent literature highlights a Duff Reaction variant using Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA) for improved yields and scalability.
Protocol A: Duff Formylation (Patent Grade)
This method is preferred for large-scale preparation (gram to kilogram scale) as it avoids the violent exotherms associated with large-scale POCl₃ quenches.[1]
Reagents:
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Starting Material: 5-Bromo-1-ethyl-1H-pyrazole (1.0 eq)[1]
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Reagent: Hexamethylenetetramine (HMTA) (1.5 – 2.0 eq)
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Solvent/Catalyst: Trifluoroacetic acid (TFA) (7–10 vol)
Step-by-Step Workflow:
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Preparation: Charge a reaction vessel with 5-bromo-1-ethyl-1H-pyrazole and cool to 0°C under inert atmosphere (N₂).
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Addition: Add TFA slowly to dissolve the starting material. Subsequently, add HMTA portion-wise to control the exotherm.
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Reaction: Heat the mixture to 90°C and stir for 12–16 hours. Monitor conversion via LCMS (Target [M+H]⁺ = 203/205).
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Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.
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Neutralization: Carefully neutralize with saturated aqueous NaHCO₃ or NaOH (maintain T < 20°C) to pH ~8.
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Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Vilsmeier-Haack Formylation
Suitable for smaller laboratory scales where anhydrous conditions are strictly controlled.[1]
Reagents: POCl₃ (1.2 eq), DMF (3.0 eq), DCM or DCE (Solvent).
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Vilsmeier Complex: Add POCl₃ dropwise to DMF at 0°C to generate the chloroiminium ion. Stir 30 min.
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Addition: Add solution of 5-bromo-1-ethyl-1H-pyrazole in DCM dropwise.
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Cyclization: Reflux at 60–80°C for 4–6 hours.
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Hydrolysis: Quench carefully with Sodium Acetate (aq) or ice water to hydrolyze the iminium intermediate to the aldehyde.
Visualization: Synthesis & Reactivity[1]
Pathway Diagram
The following diagram illustrates the Duff formylation pathway and the subsequent divergent reactivity of the scaffold.
Figure 1: Synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde via Duff reaction and downstream utility.[1]
Reactivity Profile & Applications
Functional Group Orthogonality
The molecule possesses two distinct "handles" that allow for sequential functionalization, a strategy widely used in Fragment-Based Drug Design (FBDD).
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C5-Bromine (Electrophile for Cross-Coupling):
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Reactivity: The bromine at C5 is activated by the adjacent nitrogen (N1) and the electron-withdrawing aldehyde at C4.[1]
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Application: Suzuki-Miyaura coupling is the primary transformation.[1] It allows the installation of aryl or heteroaryl groups (e.g., pyridines, pyrimidines) to bind to the hinge region of kinase enzymes.
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Tip: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (K₂CO₃) to avoid aldehyde condensation side reactions.
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C4-Aldehyde (Electrophile for Condensation):
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Reactivity: Highly reactive toward amines and active methylene compounds.
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Application:
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Reductive Amination: Reaction with primary amines followed by reduction (NaBH₃CN or NaBH(OAc)₃) generates aminomethyl spacers, crucial for solubility and contacting solvent-exposed regions of the target protein.
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Macrocyclization: In ALK/ROS1 inhibitors (e.g., Lorlatinib analogs), the aldehyde is often converted to an alcohol or amine to close a macrocyclic ring, restricting conformation and improving potency.
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Case Study: ALK/ROS1 Kinase Inhibitors
Recent patent literature (WO2021226269) identifies this compound as a key intermediate in synthesizing macrocyclic inhibitors for Anaplastic Lymphoma Kinase (ALK) .
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Mechanism: The pyrazole ring mimics the adenine residue of ATP.
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Resistance: Substitutions at the C5 position (via the bromine handle) are designed to overcome steric clashes caused by solvent-front mutations like G1202R .[1]
Safety & Handling (MSDS Summary)
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GHS Classification: Warning.
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Hazard Statements:
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Handling: Use in a fume hood. Avoid dust formation. The aldehyde functionality can cause sensitization; wear nitrile gloves and eye protection.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation to the carboxylic acid.
References
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BLD Pharm. (2023). Product Analysis: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1780579-42-1).[1][3][4] Retrieved from
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Cui, J. J., et al. (2021). Heteroaromatic macrocyclic ether chemotherapeutic agents. WO Patent 2021/226269 A1. Retrieved from
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ChemScene. (2023). Safety Data Sheet: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde. Retrieved from
- Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of pyrazoles. Journal of Heterocyclic Chemistry. (General protocol reference).
